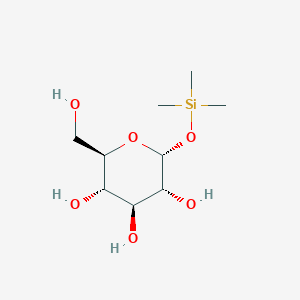

TMS-alpha-D-(+)-Glucose

Description

Significance of Glycochemistry and Carbohydrate Derivatives in Scientific Inquiry

Glycochemistry, the study of the structure, biosynthesis, and function of carbohydrates (also known as glycans), is a cornerstone of modern chemical and biological research. Carbohydrates are not merely a source of energy; they are fundamental to a vast array of biological processes. researchgate.netacs.org These complex molecules and their derivatives are integral components of cell walls, serve as signaling molecules, and are involved in cell-cell recognition, immune responses, and inflammation. anr.fr The dense layer of carbohydrates on cell surfaces, known as the glycocalyx, plays a critical role in mediating interactions between cells and their environment. anr.fr

The profound biological importance of carbohydrates has spurred significant interest in the synthesis and study of carbohydrate derivatives. These modified carbohydrates are invaluable tools for researchers, enabling the investigation of complex biological systems. ontosight.ai They are used to probe the structure and function of glycoproteins, develop novel therapeutic agents, and create new diagnostic tools. anr.fr For instance, synthetic carbohydrates have been explored as potential vaccines and as probes to understand the mechanisms of bacterial and viral infections. acs.org The structural diversity of carbohydrates, arising from the varied ways monosaccharide units can be linked, presents both a challenge and an opportunity for chemists to develop innovative synthetic methodologies. researchgate.net

Overview of Trimethylsilyl (B98337) (TMS) Protection in Carbohydrate Synthesis and Analysis

The synthesis and manipulation of carbohydrates are often complicated by the presence of multiple hydroxyl (-OH) groups with similar reactivity. researchgate.net To achieve specific chemical transformations, chemists employ protecting groups to temporarily block certain hydroxyl groups, directing reactions to the desired positions. nih.gov The trimethylsilyl (TMS) group is a widely utilized protecting group in carbohydrate chemistry. researchgate.net

TMS ethers are formed by reacting the hydroxyl groups of a carbohydrate with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS). researchgate.netharvard.edu This process, known as trimethylsilylation, converts the polar and non-volatile carbohydrates into more volatile and thermally stable derivatives suitable for analysis by gas chromatography (GC). oup.com The introduction of TMS groups enhances the volatility of carbohydrates, allowing for their separation and quantification. oup.com

Beyond their role in analysis, TMS groups are crucial in synthetic carbohydrate chemistry. They can be selectively introduced and removed under specific conditions, allowing for the stepwise modification of the carbohydrate structure. researchgate.net The choice of protecting groups, including TMS ethers, can significantly influence the stereochemical outcome of glycosylation reactions, the fundamental process of forming linkages between monosaccharide units. nih.gov However, the stability of TMS ethers can be a challenge, and their removal often requires specific reagents like fluoride (B91410) ions. researchgate.netharvard.edu

Scope of Academic Research on Trimethylsilylated Alpha-D-(+)-Glucose

Academic research on trimethylsilylated alpha-D-(+)-glucose, specifically its fully protected form, pentakis-O-(trimethylsilyl)-alpha-D-glucose, spans various analytical and synthetic applications. This derivative is a key subject in the development and optimization of analytical techniques for carbohydrate analysis.

Gas Chromatography (GC) and Mass Spectrometry (MS):

A significant body of research has focused on the use of GC and GC-MS for the analysis of TMS-derivatized glucose. Early studies established the utility of trimethylsilylation for rendering glucose and other carbohydrates volatile enough for GC analysis. oup.com The complete trimethylsilylation of all hydroxyl groups in glucose results in a stable derivative that can be readily separated and detected. acs.org Researchers have investigated various trimethylsilylation methods and GC conditions to achieve optimal separation of glucose anomers and other monosaccharides. mdpi.comgoogle.com

Mass spectrometry, particularly when coupled with GC, provides detailed structural information about TMS-derivatized glucose. Both electron impact (EI) and chemical ionization (CI) mass spectrometry have been employed to study the fragmentation patterns of these derivatives, aiding in their identification and characterization. tue.nl

Interactive Data Table: GC-MS Analysis of TMS-derivatized Carbohydrates

| Carbohydrate | Derivatization Method | GC Column | Key Findings |

| Glucose, Fructose, Sucrose | Trimethylsilylation | DB-5 | Successful separation and quantification of multiple carbohydrate classes. mdpi.com |

| Aldohexoses | Trimethylsilylation | EGS | EGS columns provide better separation for aldohexoses compared to SE-52. oup.com |

| Glucose and Galactose | Trimethylsilylation | SE-30 | Enabled the study of mutarotation by separating the α and β anomers. acs.org |

| Various monosaccharides | Trimethylsilyl-dithioacetal (TMSD) | DB-5 | Simplified chromatograms by producing a single peak for each sugar. mdpi.com |

Synthetic Applications:

In synthetic organic chemistry, TMS-protected glucose derivatives serve as important intermediates. The TMS groups can act as temporary protecting groups that can be selectively removed to allow for further chemical modifications at specific positions of the glucose molecule. researchgate.net The reactivity of the anomeric position in per-O-trimethylsilylated glucose allows for its conversion into various glycosyl donors, which are essential building blocks for the synthesis of more complex oligosaccharides. bris.ac.uknih.gov Research in this area explores the use of TMS-alpha-D-(+)-glucose in glycosylation reactions to form new glycosidic bonds with controlled stereochemistry. nih.gov

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWAILZFCRLWPS-SYHAXYEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trimethylsilylated Alpha D + Glucose and Its Derivatives

Direct Silylation of Alpha-D-Glucose

Direct silylation of alpha-D-glucose offers a straightforward route to protected intermediates. The outcome of these reactions, ranging from complete per-O-trimethylsilylation to regioselective modification, is highly dependent on the choice of reagents and reaction conditions.

Reagents and Reaction Conditions for Per-O-Trimethylsilylation

Per-O-trimethylsilylation involves the protection of all hydroxyl groups of alpha-D-glucose with TMS ethers. This transformation is typically achieved using a silylating agent in the presence of a base. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), hexamethyldisilazane (B44280) (HMDS), and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The choice of solvent and base is crucial for efficient per-silylation. Pyridine (B92270) is a common solvent and base, though its use can sometimes be complicated by the formation of pyridinium (B92312) hydrochloride. To circumvent this, other bases like triethylamine (B128534) or imidazole (B134444) can be employed. acs.org A particularly effective method involves the use of HMDS in combination with a catalytic amount of a strong acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

| Silylating Agent | Base/Catalyst | Solvent | Typical Conditions |

| Trimethylsilyl chloride (TMSCl) | Pyridine | Pyridine | Room temperature to gentle heating |

| Hexamethyldisilazane (HMDS) | TMSOTf (catalytic) | Dichloromethane (B109758) | Room temperature |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | - | Acetonitrile (B52724) | Heating |

This table provides a summary of common reagent systems for the per-O-trimethylsilylation of glucose.

The resulting per-O-trimethylsilylated glucose, often a mixture of anomers, is a versatile intermediate in carbohydrate synthesis, enhancing the solubility of the sugar in organic solvents. acs.org

Regioselective Silylation Strategies

Achieving regioselective silylation of the multiple hydroxyl groups in glucose presents a significant synthetic challenge due to their similar reactivity. nih.gov However, various strategies have been developed to selectively protect specific hydroxyl groups.

One common approach exploits the enhanced reactivity of the primary hydroxyl group at the C-6 position. Using sterically hindered silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), in combination with a base like imidazole, allows for the preferential silylation of the C-6 hydroxyl group. acs.org

Palladium nanoparticle-catalyzed silane (B1218182) alcoholysis has also emerged as a powerful method for regioselective silylation. acs.orgnih.gov This technique can provide complementary regioselectivity to traditional silyl (B83357) chloride-based methods, offering access to different patterns of silylation. nih.gov For instance, while traditional methods might favor 2,6-disilylation, palladium-catalyzed methods can lead to 3,6-disilylated products. acs.org

Organotin-mediated approaches, using reagents like dibutyltin (B87310) oxide, can activate specific hydroxyl groups for subsequent silylation. rsc.org This method often directs silylation to the C-6 position with high selectivity. acs.org

Regioselective Protection and Functionalization through TMS-Derived Intermediates

Per-O-trimethylsilylated glucose serves as a valuable starting point for the synthesis of partially protected glucose derivatives through selective deprotection or silyl group exchange. These intermediates are crucial building blocks for the synthesis of more complex carbohydrates.

Selective Deprotection of Trimethylsilyl Ethers

The selective removal of TMS ethers in the presence of other protecting groups, or the selective deprotection of one TMS ether over another, is a key strategy in carbohydrate synthesis. nih.gov The relative lability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic environment. wikipedia.org

Generally, primary TMS ethers are more susceptible to cleavage than secondary ones. nih.gov Mild acidic conditions, such as using formic acid in methanol, can selectively deprotect triethylsilyl (TES) ethers in the presence of the more robust tert-butyldimethylsilyl (TBDMS) ethers. nih.govnih.gov Specific reagents have been developed for the selective removal of the primary TMS group at the C-6 position of per-O-trimethylsilylated carbohydrates. For example, the use of ammonium (B1175870) acetate (B1210297) has been shown to effectively and selectively cleave the C-6 TMS ether. nih.gov

| Reagent | Conditions | Selectivity |

| Ammonium acetate (NH4OAc) | Methanol, room temperature | Selective deprotection of primary C-6 TMS ether |

| Formic Acid in Methanol | Mild conditions | Selective deprotection of TES over TBDMS ethers |

| Catalytic Lithium Acetate | Moist DMF | Selective deprotection of silyl phenol (B47542) ethers |

This table highlights reagents and conditions for the selective deprotection of silyl ethers in carbohydrate chemistry.

Regioselective Silyl Exchange Technology (ReSET)

A powerful strategy for introducing orthogonal protecting groups onto a carbohydrate scaffold is the Regioselective Silyl Exchange Technology (ReSET). nih.govacs.org This method involves the treatment of a per-O-TMS protected sugar with acetic acid in a mixture of pyridine and acetic anhydride. nih.gov This process leads to the regioselective exchange of TMS groups for acetate groups. acs.org

The degree of exchange can be controlled by the concentration of acetic acid, reaction temperature, and the use of microwave irradiation to accelerate the process. nih.govacs.org ReSET provides rapid access to a variety of orthogonally protected disaccharides and monosaccharides that would otherwise require lengthy synthetic sequences. nih.govacs.org This technology has been successfully applied to glucose, allowing for the selective introduction of acetate groups at specific positions. nih.gov

Orthogonal Protection Strategies utilizing TMS-Derived Scaffolds

Orthogonal protecting groups are essential in complex oligosaccharide synthesis, as they can be removed under specific conditions without affecting other protecting groups. researchgate.net Per-O-trimethylsilylated glucose serves as an excellent starting point for developing such orthogonal protection schemes.

By employing regioselective silylation and deprotection strategies, different silyl ethers with varying stabilities can be introduced onto the glucose molecule. For example, a primary alcohol can be protected with a TBDMS group, while secondary alcohols are protected with the more labile TMS groups. Subsequent selective removal of the TMS groups allows for further functionalization at those positions.

Furthermore, ReSET allows for the introduction of acetate groups, which are orthogonal to silyl ethers. acs.org This creates a scaffold where different positions on the glucose ring can be selectively unmasked for glycosylation or other transformations. The combination of different silyl ethers and other protecting groups like acetates and benzyl (B1604629) ethers on a TMS-derived scaffold provides a high degree of flexibility in the design of synthetic routes towards complex carbohydrate structures.

One-Pot Synthetic Protocols Involving Trimethylsilylated Glucose

One-pot reactions, which involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, have gained considerable attention in carbohydrate synthesis. rsc.org The use of TMS-protected glucose derivatives in such protocols is particularly advantageous. The TMS groups can be selectively introduced and removed under mild conditions, and their presence can influence the reactivity of the remaining functional groups, thereby enabling regioselective modifications. nih.govsciepublish.com

Cascade and Domino Reactions

Cascade and domino reactions are a subclass of one-pot syntheses where the subsequent transformations are triggered by the functionality formed in the previous step, leading to a rapid increase in molecular complexity. researchgate.net In the context of TMS-alpha-D-(+)-Glucose, these reactions often commence with the activation of the anomeric center, followed by a series of intramolecular or intermolecular events to construct intricate glycosidic linkages.

While specific examples detailing extensive cascade reactions commencing directly from fully per-O-trimethylsilylated alpha-D-(+)-glucose are not extensively documented in readily available literature, the principles of domino transformations are well-established in carbohydrate chemistry and can be conceptually applied. researchgate.net For instance, a hypothetical domino sequence could involve the in-situ generation of a glycosyl donor from this compound, which then participates in a glycosylation reaction. The newly formed product could then undergo a subsequent intramolecular cyclization or rearrangement, all within the same pot.

A key strategy in designing such reactions is the use of orthogonal protecting groups, where the TMS ethers act in concert with other protecting groups that are stable under the conditions required for TMS group manipulation. This allows for a programmed sequence of reactions to occur in a controlled manner.

Table 1: Hypothetical Domino Reaction Sequence Involving a TMS-Glucose Derivative

| Step | Reaction Type | Reactants | Key Intermediates | Product |

| 1 | Silylation | α-D-(+)-Glucose, HMDS, TMSCl | Per-O-trimethylsilyl-α-D-glucose | Per-O-trimethylsilyl-α-D-glucose |

| 2 | Anomeric Activation | Per-O-trimethylsilyl-α-D-glucose, Lewis Acid | Glycosyl cation/activated donor | Activated Glycosyl Donor |

| 3 | Glycosylation | Activated Glycosyl Donor, Glycosyl Acceptor | Disaccharide intermediate | Protected Disaccharide |

| 4 | Intramolecular Cyclization | Protected Disaccharide | Cyclic ether or other fused ring system | Complex Glycoconjugate |

This table represents a conceptual framework for a domino reaction. Specific reagents and conditions would need to be empirically determined.

Multicomponent Glycosylation Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. rsc.org The application of MCRs to glycosylation, particularly those involving silylated glucose derivatives, offers a highly convergent and atom-economical route to diverse glycoconjugates.

One notable multicomponent approach is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct participation of this compound in a classical Ugi reaction is not standard, derivatives of glucose are frequently employed. For instance, a glucose-derived aldehyde can be used as one of the components.

More directly relevant are multicomponent glycosylation strategies where a silylated glucose derivative acts as the glycosyl donor. In such a scenario, the glycosyl donor, a glycosyl acceptor, and a third component (e.g., a nucleophile or an electrophile) are combined in a single pot to afford a complex glycoside. The TMS groups on the glucose donor play a crucial role in modulating its reactivity and ensuring the desired stereochemical outcome of the glycosylation.

Research in this area has explored the use of various catalytic systems to promote these complex transformations. For example, Lewis acids are often employed to activate the silylated glycosyl donor towards nucleophilic attack by the acceptor.

Table 2: Illustrative Multicomponent Glycosylation Reaction

| Glycosyl Donor | Glycosyl Acceptor | Third Component | Catalyst/Promoter | Product Type | Reported Yields |

| Per-O-trimethylsilyl-α-D-glucopyranosyl bromide | Protected monosaccharide with a free hydroxyl group | Aglycone alcohol | Silver triflate | O-glycoside | Moderate to Good |

| Per-O-trimethylsilyl-α-D-glucopyranosyl iodide | Silylated nucleobase | N/A | Lewis Acid | N-glycoside (Nucleoside) | Variable |

| 2,3,4,6-Tetra-O-trimethylsilyl-α-D-glucopyranose | Aldehyde, Isocyanide | Amine | Lewis Acid | Glycosylated α-amino acid derivative | Moderate |

The yields and specific outcomes of multicomponent reactions are highly dependent on the substrates and reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization of Trimethylsilylated Alpha D + Glucose

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including carbohydrate derivatives. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure of TMS-α-D-(+)-glucose.

In the ¹H NMR spectrum, the protons on the glucose ring typically appear in the 3-6 ppm range. The anomeric proton (H-1) of the α-isomer is particularly diagnostic, characteristically appearing downfield due to the deshielding effect of two neighboring oxygen atoms. The protons of the five trimethylsilyl (B98337) groups introduce a large, sharp signal in the upfield region of the spectrum, typically around 0 ppm, which serves as a clear indicator of successful derivatization.

In the ¹³C NMR spectrum, the carbon atoms of the glucose skeleton resonate between 60-110 ppm. The anomeric carbon (C-1) is the most downfield of the ring carbons. The methyl carbons of the TMS groups produce a characteristic signal at the upfield end of the spectrum. While specific, publicly available, high-resolution spectral data for pure 1,2,3,4,6-pentakis-O-(trimethylsilyl)-α-D-glucopyranose is not widespread, the expected chemical shift regions are well-established based on the analysis of similar silylated carbohydrates.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for TMS-α-D-(+)-Glucose

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 / C-1 | Downfield (Anomeric Region) | Downfield (Anomeric Region, ~90-100) |

| H-2 to H-6 / C-2 to C-5 | Mid-range (Sugar Region) | Mid-range (Sugar Region, ~60-80) |

| C-6 | Furthest Upfield (Sugar Region) | Furthest Upfield (Sugar Region, ~60-65) |

| -Si(CH₃)₃ | Far Upfield (~0.1-0.2) | Far Upfield (~0-2) |

2D NMR (COSY, HSQC, HMBC) for Anomeric and Positional Assignments

Two-dimensional (2D) NMR experiments are indispensable for definitively assigning the signals observed in 1D spectra and confirming the molecule's complete structure. wisc.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For TMS-α-D-glucose, a COSY spectrum would show cross-peaks connecting adjacent protons on the pyranose ring (e.g., H-1 to H-2, H-2 to H-3, etc.). This allows for a sequential "walk" around the sugar backbone, confirming the connectivity from H-1 through H-6. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nist.gov An HSQC spectrum is crucial for assigning each carbon signal based on the previously established proton assignments. For example, the proton identified as H-1 via its COSY correlations would show a cross-peak to the C-1 signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). nist.gov This is particularly useful for confirming the positions of the TMS groups. Protons of a specific TMS group would show a correlation to the carbon atom of the glucose ring to which its TMS-ether group is attached. This provides unambiguous evidence of the derivatization sites.

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for monitoring chemical reactions by measuring the concentration of reactants and products over time. The silylation of α-D-glucose can be followed using ¹H qNMR.

The process involves setting up the reaction directly in an NMR tube or taking aliquots at specific time intervals. An internal standard with a known concentration and a signal in a clear region of the spectrum is added. By comparing the integral of the disappearing anomeric proton signal of the starting α-D-glucose with the integral of the appearing anomeric proton signal of the TMS-α-D-glucose product, the reaction progress and conversion can be accurately calculated. This technique provides real-time kinetic data without the need for chromatographic separation or response factor calibration. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Applications

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of small, volatile molecules. Because sugars are non-volatile, their analysis by GC-MS is contingent upon a derivatization step to increase their volatility. rsc.orgnih.gov

Derivatization Techniques for GC-MS Analysis of Glucose Anomers

Trimethylsilylation is the most common derivatization method for preparing sugars for GC-MS analysis. nih.gov The reaction involves replacing the active hydrogens of the hydroxyl groups with nonpolar trimethylsilyl groups. This transformation drastically reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility. researchgate.net

Several silylating reagents are commonly employed, often in a mixture to enhance reactivity. These include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Hexamethyldisilazane (B44280) (HMDS)

Trimethylchlorosilane (TMCS) (often used as a catalyst with another reagent)

The reaction is typically performed in an anhydrous solvent like pyridine (B92270) or acetonitrile (B52724). Sometimes, an oximation step using reagents like methoxyamine hydrochloride is performed prior to silylation. This step converts the reactive aldehyde group of the open-chain form of glucose into an oxime, which prevents the formation of multiple tautomeric peaks and simplifies the resulting chromatogram. researchgate.net

Resolution of Anomeric and Pyranose/Furanose Forms in GC-MS

A single sample of glucose in solution exists as an equilibrium mixture of different isomers: the α and β anomers, as well as the five-membered (furanose) and six-membered (pyranose) ring forms. When this mixture is silylated, all isomers present are derivatized, leading to a complex mixture of products.

GC is highly effective at separating these closely related isomers. The different spatial arrangements of the bulky TMS groups on the α and β anomers, as well as on the pyranose and furanose rings, result in slight differences in their boiling points and interactions with the GC column's stationary phase. This allows for their chromatographic resolution and individual detection by the mass spectrometer. nih.gov A typical elution order on a non-polar column sees the furanose forms eluting before the more stable pyranose forms, with the α-pyranose often eluting before the β-pyranose.

The mass spectrum for all TMS-glucose isomers is very similar, as they are structural isomers with the same mass. However, their separation by retention time allows for their individual quantification.

Table 2: Example GC Retention Data for Trimethylsilylated Glucose Isomers

| Compound | Retention Index (Non-polar column) |

|---|---|

| α-D-Glucofuranose, penta-TMS | Elutes first |

| β-D-Glucofuranose, penta-TMS | Elutes second |

| α-D-Glucopyranose, penta-TMS | 1924.00 chemeo.com |

| β-D-Glucopyranose, penta-TMS | Elutes last |

Retention Index is a standardized measure of retention time in gas chromatography.

Automated Derivatization Protocols and Reproducibility in Metabolomics Research

In the field of metabolomics, reproducibility is paramount for the generation of reliable and comparable data, especially in large-scale studies. Manual derivatization protocols for the trimethylsilylation of glucose and other metabolites are often susceptible to variability, which can compromise the integrity of the results. nih.gov The instability of many TMS derivatives necessitates that derivatization be performed in small batches to avoid degradation over time, a process that is both time-consuming and prone to human error. researchgate.net

To address these challenges, fully automated TMS derivatization protocols have been developed. nih.gov These automated systems, often utilizing robotic autosamplers, perform the derivatization immediately prior to injection into the GC-MS system. nih.gov This "just-in-time" approach minimizes the degradation of unstable metabolites by eliminating the wait time for derivatized samples on the autosampler. nih.gov Research comparing manual and automated TMS methods has demonstrated that automation leads to better reproducibility and higher peak intensities for a majority of identified metabolites, including sugars. nih.gov

A key advantage of automated derivatization is the enhanced control over the entire process, from reagent addition to the timing of injection. nih.gov This level of control significantly reduces the variability that can be introduced between samples derivatized at different time points. nih.gov In a study validating an automated method with a large number of quality control plasma samples, the automated protocol was found to be highly reproducible for most of the detected and identified metabolites, with a relative standard deviation (RSD) of less than 20%. researchgate.net This high degree of reproducibility is particularly beneficial for the analysis of sugars, sugar alcohols, and some organic acids. researchgate.net

The implementation of automated derivatization protocols not only improves data quality but also increases sample throughput by allowing for the overlapping of sample preparation and analysis. nih.gov This efficiency is a significant advantage in metabolomics laboratories that routinely process a high volume of samples for both targeted and untargeted profiling. nih.gov

Table 1: Comparison of Manual vs. Automated TMS Derivatization

| Feature | Manual Derivatization | Automated Derivatization |

|---|---|---|

| Sample Batch Size | Small batches recommended due to derivative instability. researchgate.net | Large batches can be processed continuously. |

| Derivatization Timing | Performed offline, prior to analysis. researchgate.net | Online, immediately before injection. nih.gov |

| Reproducibility | Prone to variability between batches and over time. nih.gov | High reproducibility (RSD < 20% for many metabolites). researchgate.net |

| Sample Throughput | Lower, limited by batch processing. | Higher, due to overlapping of sample preparation and analysis. nih.gov |

| Metabolite Stability | Increased risk of degradation for unstable derivatives. nih.gov | Minimized degradation of unstable metabolites. nih.gov |

Isotopic Labeling Studies via GC-MS for Mechanistic Insights

Isotopic labeling is a powerful technique used in conjunction with GC-MS to trace the metabolic fate of compounds and elucidate biochemical pathways. nih.gov In these studies, organisms or cell cultures are supplied with a substrate, such as glucose, that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C). nih.gov The labeled substrate, for instance, [U-¹³C₆] D-glucose, is metabolized by the cells, and the ¹³C atoms are incorporated into various downstream metabolites. nih.gov

The analysis of TMS-derivatized metabolites by GC-MS allows for the determination of the mass isotopologue distribution for each compound. researchgate.net This distribution reveals the number of ¹³C atoms that have been incorporated into the molecule from the labeled precursor. By examining the specific fragmentation patterns of the TMS derivatives in the mass spectrometer, it is possible to gain positional information about the labeled carbons. researchgate.net

This approach provides detailed mechanistic insights into metabolic fluxes and pathway activities. For example, by tracking the incorporation of ¹³C from glucose into intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, researchers can quantify the relative contributions of these pathways to cellular metabolism. nih.gov The analysis of the labeling patterns in amino acids, which are synthesized from central carbon metabolism intermediates, can further illuminate the intricate network of metabolic reactions. nih.gov

While isotopic labeling studies provide invaluable information, the complexity of the fragmentation of TMS derivatives can present analytical challenges. researchgate.net Careful validation of the mass fragments used for calculating positional ¹³C enrichments is crucial to avoid analytical biases and ensure the accuracy of the resulting metabolic flux calculations. researchgate.net Despite these challenges, the combination of isotopic labeling with GC-MS analysis of TMS-derivatized metabolites remains a cornerstone of metabolic research for understanding cellular physiology and disease states. nih.gov

Table 2: Application of Isotopic Labeling with TMS-α-D-(+)-Glucose in Metabolic Research

| Research Area | Mechanistic Insight Gained |

|---|---|

| Central Carbon Metabolism | Quantification of fluxes through glycolysis, pentose phosphate pathway, and TCA cycle. nih.gov |

| Amino Acid Biosynthesis | Tracing the origin of carbon backbones of amino acids from glucose. nih.gov |

| Disease Pathophysiology | Identifying alterations in metabolic pathways associated with diseases like diabetes. |

| Microbial Metabolism | Elucidating the metabolic capabilities and adaptations of microorganisms. nih.gov |

Other Advanced Analytical Techniques for Structural and Conformational Analysis

High-Performance Liquid Chromatography (HPLC) for Stereochemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and purification of compounds in a mixture. In the context of TMS-α-D-(+)-Glucose, HPLC, particularly chiral HPLC, can be instrumental in assessing its stereochemical purity. The stereochemistry of glucose is critical as different enantiomers and anomers can exhibit distinct biological activities.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the stereoisomers of an analyte, leading to their separation. One-step chiral HPLC methods have been developed for the simultaneous separation of enantiomers (D and L forms) and anomers (α and β forms) of underivatized monosaccharides, including glucose. These methods often employ polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose.

For the analysis of TMS-α-D-(+)-Glucose, a key consideration is the prevention of anomerization (the conversion between α and β anomers) during the derivatization and analysis. The trimethylsilylation process, if carried out under controlled conditions, can "lock" the anomeric configuration. A subsequent analysis of the derivatized product by chiral HPLC can then confirm the purity of the α-anomer. The separation would rely on the differential interactions between the TMS-α-D-(+)-Glucose and the chiral stationary phase. The choice of mobile phase is also critical for achieving optimal separation. The application of such a method would be crucial for quality control, ensuring that the TMS-α-D-(+)-Glucose used in subsequent analyses is predominantly the desired α-anomer, free from significant contamination by the β-anomer or other stereoisomers.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are non-destructive methods that provide detailed information about the molecular structure and conformation of compounds. researchgate.net These techniques are sensitive to the vibrational modes of chemical bonds and can be used to study the conformational characteristics of TMS-α-D-(+)-Glucose.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. For TMS-α-D-(+)-Glucose, FTIR can be used to confirm the presence of the trimethylsilyl groups and to study the hydrogen bonding network, which is significantly altered upon derivatization. springernature.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule and is particularly sensitive to non-polar bonds. researchgate.net This makes it a complementary technique to FTIR. Conformational changes in the pyranose ring of glucose upon trimethylsilylation can be investigated by analyzing the shifts in the vibrational frequencies and intensities in both FTIR and Raman spectra.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental vibrational spectroscopy to calculate the theoretical vibrational spectra for different conformations of TMS-α-D-(+)-Glucose. By comparing the experimental and calculated spectra, a more detailed understanding of the preferred conformation of the molecule in different environments can be achieved. These conformational studies are important as the three-dimensional structure of the molecule can influence its reactivity and its behavior in chromatographic and mass spectrometric analyses.

Table 3: Spectroscopic and Chromatographic Techniques for TMS-α-D-(+)-Glucose Analysis

| Technique | Information Provided | Application in TMS-α-D-(+)-Glucose Analysis |

|---|---|---|

| Automated GC-MS | Quantitative analysis of metabolites, mass fragmentation patterns. | High-throughput and reproducible quantification in metabolomics. nih.gov |

| Isotopic Labeling GC-MS | Mass isotopologue distributions, positional labeling information. | Elucidation of metabolic pathways and flux analysis. nih.gov |

| Chiral HPLC | Separation of stereoisomers (enantiomers and anomers). | Assessment of the stereochemical purity of the α-anomer. |

| FTIR Spectroscopy | Vibrational modes of functional groups, hydrogen bonding. springernature.com | Confirmation of derivatization and conformational analysis. springernature.com |

| Raman Spectroscopy | Vibrational modes, particularly of non-polar bonds. researchgate.net | Complementary conformational information to FTIR. researchgate.net |

Mechanistic Investigations of Reactions Involving Trimethylsilylated Alpha D + Glucose

Glycosylation Reaction Mechanisms and Stereochemical Control

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The stereochemical outcome of this reaction—whether the α or β anomer is formed—is governed by a complex interplay of factors including the nature of the glycosyl donor, acceptor, promoter, and solvent. Reactions involving TMS-α-D-(+)-glucose typically proceed through electrophilic activation of the anomeric center, followed by nucleophilic attack by an acceptor molecule. The mechanism can range on a continuum from a dissociative SN1-like pathway, involving a discrete oxocarbenium ion intermediate, to an associative SN2-like pathway with a single, concerted transition state.

Lewis acids are indispensable promoters for activating TMS-glucose donors in glycosylation reactions. They function by coordinating to an oxygen atom at the anomeric center, facilitating the departure of the leaving group and generating a highly electrophilic intermediate. The choice of Lewis acid significantly influences reaction rate, yield, and stereoselectivity.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): This is a powerful and widely used Lewis acid for activating glycosyl donors. Its high reactivity often promotes SN1-like mechanisms by readily generating oxocarbenium ion intermediates. In one-pot protocols, catalytic TMSOTf is used not only for the initial silylation of glucose but also for subsequent regioselective protection steps.

Tin(IV) Chloride (SnCl₄) and Iron(III) Chloride (FeCl₃): These are classical Lewis acids that have been employed in carbohydrate chemistry for decades. For instance, SnCl₄ can be used as an additive to reverse the stereoselectivity of glycosylations, turning a β-selective reaction into an α-selective one by modulating the reaction pathway.

Copper(II) Triflate (Cu(OTf)₂): Regarded as a mild Lewis acid, Cu(OTf)₂ has gained prominence for its ability to catalyze glycosylations under gentle conditions, showing good functional group tolerance. It is effective in activating glycosyl donors with chelation-assisted leaving groups and can mediate C-glycosylation reactions, which proceed through an oxocarbenium ion mechanism.

Bismuth(III) Triflate (Bi(OTf)₃): This catalyst is noted for being inexpensive, stable, and highly efficient. It effectively catalyzes reactions such as the Ferrier glycosylation, producing 2,3-unsaturated glycosides with high yields and excellent α-anomeric selectivity in short reaction times. Bi(OTf)₃ has proven effective in activating glycosyl halides with low catalyst loadings, typically completing reactions within an hour.

The table below summarizes the role of various Lewis acids in glycosylation reactions.

| Lewis Acid | Typical Role and Characteristics | Selectivity Influence |

|---|---|---|

| TMSOTf | Powerful and common activator; promotes SN1-like pathways. | Highly dependent on other factors like solvent and temperature. |

| SnCl₄ | Strong Lewis acid; can be used as an additive to control stereochemistry. | Can reverse inherent β-selectivity to achieve α-glycosides. |

| FeCl₃ | Classic Lewis acid catalyst used in Ferrier rearrangements. | Often promotes the formation of α-anomers in rearrangements. |

| Cu(OTf)₂ | Mild and versatile catalyst for O- and C-glycosylations. | Generally provides good to excellent stereoselectivity, often favoring the α-anomer. |

| Bi(OTf)₃ | Inexpensive, stable, and highly efficient activator. | Yields high α-anomeric selectivity, particularly in Ferrier rearrangements. |

In dissociative (SN1-like) glycosylation pathways, the key reactive species is the glycosyl oxocarbenium ion. This intermediate features a planar, sp²-hybridized anomeric carbon, with the positive charge delocalized between the carbon (C1) and the endocyclic oxygen (O5). This planarity allows the nucleophilic acceptor to attack from either the top (β-face) or bottom (α-face) of the pyranose ring.

The stereochemical outcome is largely determined by the conformational preferences of this fleeting intermediate. For glucose, computational studies have shown that the oxocarbenium ion exists in several low-energy conformations, such as the 4H₃ and ⁵S₁ forms. The relative stability of these conformers and the energy barriers for their interconversion influence which face is more accessible to the incoming nucleophile. The transition state for nucleophilic attack is not well-defined experimentally but has been modeled using computational approaches. These models suggest that glycosylation is a dissociative process where the bond to the leaving group is significantly elongated before the nucleophile attacks, and that pre-association between the nucleophile and the donor is required.

Solvents and additives play a crucial role in modulating the stereochemical outcome of glycosylation reactions, often by influencing the nature and stability of the reactive intermediates.

Solvent Effects: The choice of solvent can dramatically shift the α/β ratio of the product.

Non-participating solvents like dichloromethane (B109758) (DCM) and toluene (B28343) provide a relatively neutral environment.

Ethereal solvents such as diethyl ether (Et₂O) and dioxane are known to promote the formation of α-glycosides. It is hypothesized that the ether oxygen can coordinate to the anomeric center from the β-face, shielding it and directing the nucleophile to the α-face.

Nitrile solvents like acetonitrile (B52724) (CH₃CN) often favor the formation of β-glycosides. This is attributed to the formation of an α-nitrilium ion intermediate, where the solvent molecule adds to the anomeric carbon from the α-face. Subsequent SN2-like displacement by the acceptor from the β-face results in the 1,2-trans product.

Nucleophilic Additives: The reactivity of the nucleophilic acceptor also impacts stereoselectivity. Studies have shown an erosion of stereochemical control with increasingly strong nucleophiles. Very reactive nucleophiles can attack the oxocarbenium ion at rates approaching the diffusion limit, leading to a nearly 1:1 mixture of anomers. Weaker, less reactive nucleophiles allow for greater discrimination between the two faces of the intermediate, often resulting in higher stereoselectivity.

The following table illustrates typical solvent effects on the stereoselectivity of glycosylation.

| Solvent | Predominant Product Anomer | Proposed Mechanism of Action |

|---|---|---|

| Dichloromethane (DCM) | Varies | Considered a non-participating solvent; outcome depends on other factors. |

| Diethyl Ether (Et₂O) | α-anomer (1,2-cis) | Solvent coordinates to the β-face of the oxocarbenium ion, directing attack to the α-face. |

| Acetonitrile (CH₃CN) | β-anomer (1,2-trans) | Forms an α-nitrilium intermediate, which is then attacked from the β-face. |

Rearrangement Reactions

Rearrangement reactions can occur during the synthesis and manipulation of TMS-derived glucose, reflecting the dynamic nature of carbohydrate structures in solution.

In solution, D-glucose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetals. The six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring due to lower ring strain. During the synthesis of protected glucose derivatives, including trimethylsilylation, it is possible for kinetically favored furanose intermediates to form. However, these species will typically rearrange to the more stable pyranose form under the reaction conditions, especially in the presence of acid catalysts that facilitate ring-opening and closing. Synthetic strategies have been developed that intentionally use a furanose-to-pyranose rearrangement to achieve specific protection patterns on the glucose molecule that would be difficult to obtain directly.

Regioselective Reaction Pathways

The glucose molecule possesses multiple hydroxyl groups with different steric and electronic environments, making regioselective reactions challenging yet crucial for building complex oligosaccharides. The use of TMS ethers is a key strategy for achieving such selectivity. A TMSOTf-catalyzed one-pot protocol allows for the transformation of unprotected glucose into a variety of differentially protected derivatives without the need for isolating intermediates. This methodology exploits the different reaction rates of the primary (C6) and secondary (C2, C3, C4) hydroxyl groups. By carefully controlling reaction conditions and the stoichiometry of reagents, one can selectively silylate, and subsequently protect or deprotect, specific positions on the glucose ring. For example, per-2,6-di-O-trimethylsilylation has been observed in the silylation of cyclodextrins, highlighting the preferential reactivity of certain hydroxyl groups. These regioselectively protected building blocks serve as tailored glycosyl donors or acceptors for subsequent stereoselective glycosylations.

Explanations for Positional Selectivity in Protection and Derivatization

The selective protection and derivatization of the multiple hydroxyl groups in α-D-(+)-glucose are fundamental challenges in carbohydrate chemistry. The regioselectivity of these reactions, particularly trimethylsilylation, is governed by a combination of steric, electronic, and reaction control factors. Understanding these factors is crucial for the targeted synthesis of complex carbohydrate-based molecules.

Inherent Reactivity and Steric Hindrance:

The hydroxyl groups of α-D-(+)-glucose exhibit different reactivities due to their chemical environment. The primary hydroxyl group at the C6 position is generally the most reactive towards silylating agents. This enhanced reactivity is primarily attributed to reduced steric hindrance compared to the secondary hydroxyl groups located on the pyranose ring. The C6 hydroxyl group is exocyclic and more accessible to bulky reagents like trimethylsilyl chloride (TMSCl).

In contrast, the secondary hydroxyl groups at C2, C3, and C4 are more sterically encumbered. Their axial or equatorial positions on the pyranose ring influence their accessibility. For instance, equatorial hydroxyl groups are typically more accessible than axial ones. The relative reactivity of the hydroxyl groups in α-D-(+)-glucose generally follows the order: C6-OH > C2-OH > C3-OH > C4-OH.

The size of the silylating agent itself is a critical determinant of regioselectivity. While trimethylsilyl (TMS) groups are relatively small, bulkier silylating agents like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) show a much higher preference for the sterically unhindered C6 hydroxyl group.

Kinetic vs. Thermodynamic Control:

The distribution of silylated products can be significantly influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: These conditions typically involve lower temperatures and shorter reaction times. The product distribution is determined by the rate of formation of each silylated isomer. Due to the lower activation energy for the reaction at the less sterically hindered C6 position, kinetically controlled silylations yield the 6-O-TMS-α-D-(+)-glucose as the major initial product.

Thermodynamic Control: Under conditions of higher temperatures and longer reaction times, the reaction becomes reversible. This allows for an equilibrium to be established where the product distribution is governed by the thermodynamic stability of the isomers. Silyl (B83357) group migration can occur, leading to a mixture of products where the most stable isomer predominates. The thermodynamic product may not necessarily be the one formed fastest.

The interplay between kinetic and thermodynamic control allows for the selective preparation of different silylated isomers by careful manipulation of the reaction conditions.

Detailed Research Findings:

While the direct trimethylsilylation of free α-D-(+)-glucose often leads to a complex mixture of products, including multiple silylated species and anomers, studies on related systems, such as methyl α-D-glucopyranoside, provide valuable insights into the directing effects. In these cases, the anomeric hydroxyl is protected, simplifying the product mixture and allowing for a clearer understanding of the selectivity at the remaining hydroxyl groups.

Research has consistently shown that for kinetically controlled silylations of glucopyranosides, the primary C6 hydroxyl is preferentially functionalized. The use of a stoichiometric amount of the silylating agent at low temperatures maximizes the yield of the 6-O-silylated product. An excess of the silylating agent and/or higher temperatures will lead to the formation of di- and poly-silylated products.

The following table illustrates a representative product distribution for the kinetically controlled monotrimethylsilylation of methyl α-D-glucopyranoside, based on the established principles of reactivity.

| Position of Trimethylsilylation | Relative Yield (%) | Primary Influencing Factors |

| C6 | High | Low steric hindrance, primary hydroxyl |

| C2 | Moderate | Secondary hydroxyl, relatively accessible |

| C3 | Low | Secondary hydroxyl, sterically more hindered |

| C4 | Low | Secondary hydroxyl, sterically most hindered |

This table represents an illustrative model of expected product distribution under kinetic control based on established chemical principles.

Applications of Trimethylsilylated Alpha D + Glucose As a Synthetic Building Block

Synthesis of Complex Oligosaccharides and Polysaccharides

The controlled assembly of monosaccharide units into larger carbohydrate chains is a fundamental challenge in glycochemistry. TMS-protected glucose derivatives are instrumental in strategies designed to achieve specific linkages and stereochemistry.

In the synthesis of oligosaccharides, a glycosyl donor, which contains a leaving group at the anomeric carbon, reacts with a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic bond. wikipedia.org The hydroxyl groups of the donor molecule must be protected to prevent unwanted side reactions. Trimethylsilyl (B98337) ethers are used as protecting groups in this context. The reactivity of a glycosyl donor can be tuned by the choice of protecting groups, a concept known as the "armed-disarmed" principle. wikipedia.org While electron-withdrawing groups like esters "disarm" the donor, making it less reactive, electron-donating groups like ethers "arm" it. Silyl (B83357) ethers, depending on their steric bulk, can also influence the conformation and reactivity of the sugar ring, with bulky groups potentially creating highly reactive "superarmed" donors. wikipedia.org The TMS-protected glucose can be converted into a highly reactive glycosyl donor for use in glycosylation reactions, enabling the precise construction of oligosaccharide chains. rsc.org

Derivatization into Glycoconjugates and Bioactive Molecules

The glucose scaffold, with its defined stereochemistry, is an excellent starting point for the synthesis of a wide array of bioactive molecules and complex structures.

Silylation plays a key role in the synthesis of nucleoside analogues, which are important in pharmaceutical chemistry. A prominent example is the synthesis of glucopyranosyl-5-fluorouracil, a compound studied for its potential anticancer activity. lew.ro The synthesis is achieved via the Vorbrueggen reaction, where a silylated heterocyclic base reacts with a protected sugar. In a typical sequence, 5-fluorouracil (B62378) is silylated, often with hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), to form 2,4-bis-trimethylsilyl-5-fluorouracil. This intermediate is then coupled with a protected glucose derivative, such as pentaacetyl-glucose, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). lew.ro The final step involves the hydrolysis of the acetyl protecting groups to yield the target nucleoside. lew.ro

| Step | Reactants | Key Reagents | Product | Yield |

| 1 | α-D-glucose | Acetic anhydride, Pyridine (B92270) | Pentaacetyl-glucose | 89.8% |

| 2 | Pentaacetyl-glucose, 5-fluorouracil | HMDS, TMCS, SnCl4 | Tetracetylated nucleoside | 85.0% |

| 3 | Tetracetylated nucleoside | Sodium methoxide, Methanol | β-D-glucopyranosyl-5-fluorouracil | 98.0% |

This interactive table summarizes the high-yield, three-step synthesis of β-D-glucopyranosyl-5-fluorouracil, highlighting the role of silylation in the key coupling step. lew.ro

Glucose is a valuable chiral precursor for the synthesis of macrocyclic compounds like crown ethers. researchgate.net These molecules are known for their ability to selectively bind cations and have applications in phase-transfer catalysis and asymmetric synthesis. researchgate.netmdpi.com In these syntheses, the glucose molecule acts as a rigid, stereochemically defined scaffold. A protecting group strategy is applied to selectively functionalize the hydroxyl groups at specific positions (e.g., C-2 and C-3), which are then elaborated into the polyether arms of the macrocycle. researchgate.net While benzylidene is a common protecting group for the 4,6-positions in these syntheses, the underlying principle involves using the glucose core as a chiral building block to impart asymmetry to the final macrocyclic structure. researchgate.netmdpi.com

| Macrocycle Type | Glucose Derivative Used | Key Feature | Reference |

| Monoaza-15-crown-5 lariat (B8276320) ethers | Alkyl 4,6-O-benzylidene-α- and β-d-glucopyranosides | Used as chiral phase-transfer catalysts. | researchgate.net |

| 18-crown-6 type macrocycles | Methyl 4,6-O-benzylidene-α-d-glucopyranoside | Contains two glucose units. | mdpi.com |

| Lauryl glucoside-based crown ethers | Lauryl glucoside with benzylidene protection | Studied for self-assembly behavior in water. | nih.gov |

This interactive table presents examples of crown ethers synthesized from glucose derivatives, showcasing the versatility of the glucose scaffold in creating complex, functional macrocycles.

Research Tools in Carbohydrate Metabolism Studies

The analysis of carbohydrates in biological samples is essential for studying metabolism. However, the low volatility and thermal instability of native sugars prevent their direct analysis by gas chromatography (GC). Derivatization to form trimethylsilyl ethers is a standard and crucial technique to overcome this limitation. researchgate.netacs.org The TMS groups replace the hydrogen atoms of the hydroxyl groups, which eliminates hydrogen bonding, reduces the polarity of the molecule, and significantly increases its volatility and thermal stability. core.ac.uk

This derivatization allows for the separation and quantification of various sugars and their metabolites using GC coupled with mass spectrometry (GC-MS). acs.org This methodology is a powerful tool in metabolic research. For instance, it is used to determine the isotopic enrichment of stable isotope-labeled glucose, such as [6,6-2H2]-D-glucose, in plasma samples. researchgate.net By derivatizing glucose to its pentakis-O-trimethylsilyl-O-methyloxime form, researchers can precisely measure its isotopic abundance, providing critical data on glucose turnover and metabolic pathways in vivo. researchgate.net

| Analytical Technique | Derivative Formed | Purpose of Analysis | Reference |

| Gas Chromatography (GC) | Trimethylsilyl (TMS) ethers | Separation and quantification of sugars and polyalcohols. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Acyclic oxime and ester trimethylsilyl derivatives | Simultaneous analysis of acidic and neutral sugars. | core.ac.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Trimethylsilyl-O-methyloxime derivative | Determination of isotopic enrichment of [6,6-2H2]-D-glucose in plasma for metabolic studies. | researchgate.net |

This interactive table outlines the application of TMS derivatization in analytical techniques used for carbohydrate metabolism research.

Analytical Applications in Tracing Metabolic Pathways (e.g., Isotopic Enrichment)

The study of metabolic pathways, or metabolomics, is crucial for understanding cellular physiology and disease states. One powerful technique in this field is metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system. This is often achieved by introducing isotopically labeled substrates, such as glucose containing heavy isotopes like ¹³C or ²H, into cells or organisms and tracking the incorporation of these isotopes into various metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical platform for metabolic flux analysis due to its high sensitivity, robustness, and ability to separate complex biological mixtures. nih.gov However, glucose and its phosphorylated intermediates are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is necessary to convert these polar metabolites into volatile and thermally stable compounds. Trimethylsilylation is a widely used derivatization method for this purpose.

In this context, alpha-D-(+)-glucose is derivatized to its trimethylsilyl-O-methyloxime form. mdpi.com This process involves the reaction of the hydroxyl groups of glucose with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS), to replace the acidic protons with TMS groups. The resulting TMS-alpha-D-(+)-glucose is significantly more volatile and can be readily analyzed by GC-MS.

When isotopically labeled glucose (e.g., [U-¹³C₆] D-glucose) is used as a tracer, the TMS-derivatized glucose and its downstream metabolites will also carry the isotopic label. researchgate.net The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for the determination of the isotopic enrichment in each metabolite. This data provides a detailed picture of the carbon trafficking through various metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Interactive Data Table: Key Analytical Parameters for TMS-Glucose in Metabolic Tracing.

| Parameter | Description | Relevance in Metabolic Tracing |

|---|---|---|

| Volatility | The tendency of a substance to vaporize. | Enhanced volatility of TMS-glucose allows for analysis by Gas Chromatography. |

| Thermal Stability | The ability of a compound to resist decomposition at high temperatures. | Prevents degradation of the analyte in the hot GC injection port and column. |

| Isotopic Enrichment | The fraction of molecules that are labeled with a heavy isotope. | Provides a quantitative measure of the flux through a metabolic pathway. nih.gov |

| Mass Isotopomer Distribution | The relative abundance of different isotopologues of a metabolite. | Offers detailed insights into the specific metabolic routes and enzyme activities. |

Detailed research findings have demonstrated the utility of this approach in various biological systems. For instance, by analyzing the mass isotopomer distribution of TMS-derivatized metabolites, researchers can elucidate the relative contributions of different pathways to cellular metabolism under various physiological or pathological conditions. researchgate.net The high resolving power of modern mass spectrometers, including high-resolution instruments, further enhances the ability to distinguish between different isotopologues and obtain accurate isotopic enrichment data. nih.govresearchgate.netnist.gov

Substrate Analog Development for Enzyme Mechanism Research (e.g., Phosphoryl Transfer)

Understanding the mechanism of enzyme action is fundamental to biochemistry and drug development. One common strategy to probe enzyme mechanisms is the use of substrate analogs. These are molecules that resemble the natural substrate but are modified in a way that allows them to act as inhibitors or to trap enzymatic intermediates, providing insights into the catalytic process.

In the context of enzymes that process glucose, such as kinases and phosphorylases involved in phosphoryl transfer reactions, modified glucose molecules can serve as valuable tools. Phosphoryl transfer reactions are central to cellular energy metabolism and signaling. Enzymes catalyzing these reactions, like phosphoglucomutase, facilitate the transfer of a phosphoryl group from a donor molecule to an acceptor. nih.gov

While the direct use of this compound as a substrate analog for studying phosphoryl transfer is not extensively documented in the provided search results, the principles of using modified substrates are well-established. The bulky trimethylsilyl groups would introduce significant steric hindrance, which could prevent the molecule from binding to the active site of an enzyme in a productive manner. This steric clash could make this compound act as a competitive inhibitor, where it binds to the active site but cannot undergo the catalytic reaction, thereby blocking the binding of the natural substrate, alpha-D-glucose or its phosphorylated forms.

The study of such inhibition can provide information about the size and shape of the enzyme's active site. By comparing the binding affinity of this compound to that of the natural substrate, researchers can infer the importance of specific hydroxyl groups for substrate binding and catalysis.

Interactive Data Table: Comparison of Natural Substrate and Potential Substrate Analog.

| Compound | Role in Enzymatic Reaction | Potential Information Gained from its Use |

|---|---|---|

| alpha-D-(+)-Glucose | Natural substrate for various enzymes (e.g., hexokinase). | Provides baseline kinetic parameters (Kₘ, Vₘₐₓ). |

| This compound | Potential competitive inhibitor due to steric bulk of TMS groups. | Insights into the steric tolerance and topology of the enzyme's active site. |

Research on enzymes involved in phosphoryl transfer often utilizes substrate analogs that are modified at the position where the chemical transformation occurs. For instance, replacing the anomeric hydroxyl group with a non-reactive moiety can create an inhibitor that binds to the active site but cannot be phosphorylated. While this compound itself may not be the ideal analog for studying the catalytic step of phosphoryl transfer due to the modification of all hydroxyl groups, the concept of using derivatized glucose molecules remains a powerful approach in enzymology.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for TMS-alpha-D-(+)-Glucose, and how do reaction conditions influence derivatization efficiency?

- Methodological Answer : The synthesis of TMS derivatives typically involves silylation reactions using trimethylsilyl (TMS) reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) under anhydrous conditions. Key parameters include:

- Catalyst selection : Pyridine or TMCS (trimethylchlorosilane) accelerates silylation by scavenging protons .

- Temperature : Reactions are often conducted at 60–80°C for 1–2 hours to ensure complete derivatization .

- Solvent choice : Anhydrous pyridine or DMF minimizes hydrolysis of TMS groups during the reaction .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral artifacts mitigated?

- Methodological Answer :

- GC-MS : Provides molecular weight confirmation and purity assessment. Derivatization reduces polarity, improving volatility for GC analysis. Artifacts from incomplete silylation (e.g., partial TMS substitution) are minimized by rigorous drying of samples .

- NMR : and NMR identify TMS-group positions. For example, TMS protons resonate at ~0 ppm, while glucose anomeric protons appear at 4.5–5.5 ppm. Deuterated solvents (e.g., CDCl) prevent signal interference .

- FT-IR : Confirms TMS-O-Si bond formation via peaks at 840–760 cm .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Moisture sensitivity : TMS groups hydrolyze in aqueous environments. Storage in desiccators with silica gel is critical .

- Temperature : Long-term stability is achieved at -20°C in sealed, argon-flushed vials .

- Analytical validation : Periodic GC-MS analysis detects degradation products (e.g., free glucose or mono-TMS derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Isotopic purity : Natural abundance signals may overlap with TMS peaks. Isotopically labeled glucose (e.g., -enriched) clarifies assignments .

- Solvent effects : Chemical shifts vary with deuterated solvent choice (e.g., DMSO-d vs. CDCl). Referencing to TMS (0 ppm) standardizes reporting .

- Dynamic processes : Anomerization or ring-opening in solution alters spectra. Low-temperature NMR (-40°C) suppresses these effects .

Q. What experimental design considerations are critical for integrating this compound into metabolic flux analysis studies?

- Methodological Answer :

- Isotopic labeling : Use -labeled TMS-glucose to track metabolic pathways via mass isotopomer distributions .

- Quenching protocols : Rapid freezing in liquid nitrogen preserves metabolic states before derivatization .

- Data normalization : Internal standards (e.g., TMS-ribitol) correct for extraction efficiency variations in GC-MS workflows .

Q. How can computational modeling complement experimental data for this compound conformation analysis?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict preferred ring conformations (e.g., chair vs. boat) and TMS group orientations. Compare with NMR-derived coupling constants () for validation .

- Density Functional Theory (DFT) : Calculates chemical shifts to assign ambiguous NMR signals .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported GC-MS retention indices for this compound?

- Methodological Answer :

- Column calibration : Use hydrocarbon standards (e.g., C-C) to normalize retention indices across labs .

- In-source fragmentation : Adjust MS ionization energy (e.g., 70 eV vs. 30 eV) to reduce fragmentation and improve molecular ion detection .

- Inter-lab comparisons : Collaborative studies using shared reference materials (e.g., NIST-certified glucose derivatives) harmonize data .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.